(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet
Description
Properties
CAS No. |
186826-68-6 |
|---|---|
Molecular Formula |
C₄₇H₆₁NO₄ |
Molecular Weight |
703.99 |
Synonyms |
(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol Acetate (ester) |
Origin of Product |
United States |
Preparation Methods
Hydrazone Synthesis
DHEA reacts with hydrazine hydrate in methanol under catalytic hydrazine sulfate (0.1–0.5 mol%) to form DHEA hydrazone. Early methods reported 70–75% yields, but residual hydrazine posed safety risks during scale-up. The 2024 QbD approach identified reaction time and hydrazine equivalents as critical factors, reducing deacylated impurity 4 from 8% to <1% via a 3-hour reflux at 65°C.
Iodination to Vinyl Iodide Intermediate
Hydrazone treatment with iodine (2.0–3.0 equiv) and TMG (5.0–10.0 equiv) in dichloromethane (DCM) at 0–30°C yields (3β)-17-iodo-androsta-5,16-dien-3-ol (2 ). DoE studies revealed that excess iodine (3.0 equiv) at 30°C increased 17-methyl impurity 6 to 13.75%, while lower iodine (2.0 equiv) and higher TMG (10.0 equiv) at 0°C suppressed it to 7.29% (Table 1).
Table 1: Iodination Process Parameters and Impurity Profile
| Iodine (equiv) | TMG (equiv) | Temp (°C) | Vinyl Iodide Yield (%) | Impurity 6 (%) |
|---|---|---|---|---|
| 3.0 | 5.0 | 0 | 81.45 | 12.79 |
| 2.0 | 10.0 | 0 | 86.35 | 7.29 |
| 2.0 | 10.0 | 30 | 85.27 | 7.47 |
Optimal conditions (2.0 equiv iodine, 10.0 equiv TMG, 0°C) achieved 86.35% yield with 7.29% impurity 6 , enabling direct crystallization from methanol/water (16:0.4 v/v) to 99% purity.
Suzuki-Miyaura Cross-Coupling
The vinyl iodide intermediate undergoes palladium-catalyzed coupling with BET in isopropyl alcohol (IPA)/water (4:1) at 80°C using Pd(PPh₃)₂Cl₂ (0.5 mol%) and Na₂CO₃ (3.0 equiv). Early methods reported 5% hydroxy impurity 8 due to acetyl group hydrolysis, but reducing IPA volume from 10 to 6 vols and maintaining BET stoichiometry at 1.2 equiv lowered 8 to <0.5%.
Critical Parameters:
-
Catalyst loading : 0.5–1.0 mol% Pd(PPh₃)₂Cl₂ minimizes diene impurity 9 (<0.2%).
-
Temperature : 80°C ensures complete conversion within 4 hours.
-
Solvent ratio : IPA/water (4:1) suppresses elimination pathways.
Post-coupling, the crude product is acetylated with acetic anhydride (1.5 equiv) in pyridine to afford abiraterone acetate. Crystallization from n-heptane/ethyl acetate (5:1) isolates Form-M, which exhibits <0.1% water uptake at 80% RH, confirming non-hygroscopicity.
Polymorph Characterization and Stability
Form-M, the preferred crystalline form, displays a distinctive XRPD pattern with peaks at 2θ = 7.8°, 12.3°, and 15.6°. Stability studies under accelerated conditions (40°C/75% RH) showed no form conversion or degradation over 6 months.
Table 2: Hygroscopicity Assessment of Form-M
| Condition | Water Content Change (%) |
|---|---|
| Initial | 0.05 |
| 24h at 80% RH, 25°C | 0.15 |
Process Optimization via QbD and DoE
The 2024 QbD framework applied a three-level factorial design to identify CPPs across all stages:
-
Hydrazone formation : Hydrazine equivalents and reaction time.
-
Iodination : Iodine/TMG ratio and temperature.
-
Suzuki coupling : BET equivalents and solvent volume.
Key Outcomes:
Critical Impurities and Control Strategies
Chemical Reactions Analysis
Types of Reactions
(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the steroidal backbone or the pyridinyl ring, leading to the formation of ketones or N-oxides.
Reduction: Reduction reactions can target the double bonds in the steroidal structure, resulting in saturated derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation Products: Ketones, N-oxides.
Reduction Products: Saturated steroids.
Substitution Products: Derivatives with various functional groups replacing the acetyl group.
Scientific Research Applications
(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet: has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to steroid receptors or enzymes involved in steroid metabolism.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 17-Position
*Note: Molecular formula of the target compound is inferred from structural analysis; exact data requires further validation.
Key Observations:
Modifications at the 3β-Position
Abiraterone (17-(3-Pyridinyl)androsta-5,16-dien-3β-ol)
Backbone and Functional Group Variations
3β-Acetoxy-16β-triazolyl Derivatives (Molecules, 2011)
- Structure : Feature 16β-triazole moieties (e.g., 4-phenyltriazole) instead of the pyridinyl or androsta-dienyl side chains.
- Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) achieves yields >90% for some analogs .
- Relevance : Highlights the versatility of steroid functionalization but diverges pharmacologically from the target compound’s design.
Biological Activity
The compound (3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet , commonly referred to as a derivative of abiraterone, is notable for its biological activity, particularly in the context of prostate cancer treatment. This article reviews the compound's mechanisms of action, pharmacological properties, and relevant case studies.
The primary mechanism of action for this compound involves the inhibition of cytochrome P450 17α (CYP17A1), an enzyme crucial for androgen biosynthesis. By inhibiting CYP17A1, the compound reduces the production of androgens, which are pivotal in the progression of prostate cancer. The irreversible binding to CYP17A1 is facilitated by the presence of a 16,17-double bond , which enhances its effectiveness compared to other compounds lacking this structural feature .
Pharmacological Properties
The biological activity can be summarized through various pharmacological assessments:
| Property | Value |
|---|---|
| Molecular Weight | 391.54 g/mol |
| Melting Point | 127 - 130 °C |
| Solubility | Soluble in dichloromethane; practically insoluble in water |
| IC50 for CYP17A1 inhibition | 4 nM (high potency) |
In Vitro Studies
In studies involving LNCaP prostate cancer cells, the compound demonstrated significant inhibition of prostate-specific antigen (PSA) expression and cell growth stimulated by androgens. The results indicated that it could effectively interrupt androgen receptor (AR) binding and suppress androgen-induced transactivation. Comparatively, it exhibited lower agonistic effects than traditional antiandrogens like hydroxyflutamide and bicalutamide, which is advantageous in minimizing withdrawal syndrome risks associated with antiandrogen therapies .
In Vivo Studies
In vivo evaluations using LAPC-4 xenograft models have shown that compounds similar to abiraterone exhibit superior anti-tumor efficacy compared to other treatments. Specifically, the compound's ability to inhibit tumor growth was significantly pronounced when administered in conjunction with methylprednisolone, further enhancing its therapeutic potential against metastatic castration-resistant prostate cancer (CRPC) .
Case Studies
Several clinical trials have investigated the efficacy of abiraterone acetate derivatives in treating prostate cancer:
- Study on Abiraterone Acetate :
-
Comparative Study with Galeterone :
- Objective : To compare the biological activity of galeterone and abiraterone.
- Results : Both compounds inhibited CYP17A1; however, abiraterone showed a more potent effect on AR down-regulation.
- : This study highlighted the potential for structural modifications to enhance therapeutic outcomes in prostate cancer treatments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
